(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol
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Overview
Description
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the polycyclic structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Chiral Resolution: Separation of the (3R,4R) enantiomer from a racemic mixture using chiral catalysts or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. Key factors include:
Temperature and Pressure: Maintaining optimal conditions to ensure high yield and purity.
Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives using reagents like potassium permanganate.
Reduction: Reduction of the compound to simpler hydrocarbon structures using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo(a)pyrene: Known for its carcinogenic properties and studied extensively in environmental chemistry.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with applications in organic synthesis.
Uniqueness
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other polycyclic aromatic hydrocarbons.
Properties
CAS No. |
93780-91-7 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(7R,8R)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-18-10-9-16-17(21(18)24)8-7-14-11-13-6-5-12-3-1-2-4-15(12)19(13)22-20(14)16/h1-11,18,21,23-24H/t18-,21-/m1/s1 |
InChI Key |
HTONBVMIWCUMIV-WIYYLYMNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C(C=C4)[C@H]([C@@H](C=C5)O)O)N=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C(C=C4)C(C(C=C5)O)O)N=C32 |
Origin of Product |
United States |
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